2-Bromo-5-(difluoromethyl)-3-methylfuran

Description

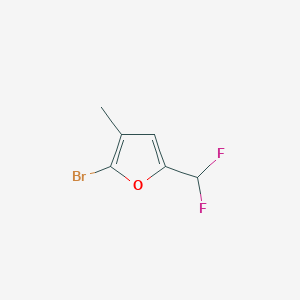

2-Bromo-5-(difluoromethyl)-3-methylfuran is a halogenated furan derivative with a unique substitution pattern. Its structure comprises a bromine atom at position 2, a difluoromethyl (-CF₂H) group at position 5, and a methyl (-CH₃) group at position 3 of the furan ring. The methyl group contributes to steric effects and may influence molecular conformation. This compound’s combination of halogen and fluorinated substituents makes it a candidate for pharmaceutical and agrochemical applications, where such modifications are known to optimize bioavailability and target binding .

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-3-methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2O/c1-3-2-4(6(8)9)10-5(3)7/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNDYQLQZAMBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran typically involves the bromination of 5-(difluoromethyl)-3-methylfuran. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-3-methylfuran can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include 2-azido-5-(difluoromethyl)-3-methylfuran, 2-thio-5-(difluoromethyl)-3-methylfuran, etc.

Oxidation: Products include this compound-2(5H)-one.

Reduction: Products include 2-bromo-5-(methyl)-3-methylfuran.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-5-(difluoromethyl)-3-methylfuran is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activity against certain pathogens or diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its reactivity also makes it suitable for use in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-(difluoromethyl)-3-methylfuran exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The difluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

(a) 3-Methylfuran

- Structure : Lacks bromine and difluoromethyl groups; simpler substitution (methyl at position 3).

- Properties : Lower molecular weight (82.1 g/mol vs. ~207.0 g/mol for the target compound) and higher volatility. Used in flavor/fragrance industries but lacks pharmacological relevance. The absence of halogens or fluorinated groups reduces its stability and bioavailability .

(b) 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole

- Structure : Replaces the furan oxygen with two nitrogen atoms (oxadiazole core).

- Bromine and difluoromethyl groups retain similar reactivity and steric profiles. Oxadiazoles are often used in medicinal chemistry for their metabolic resistance, suggesting the oxadiazole analog may exhibit enhanced stability compared to the furan derivative .

Benzofuran Analogs

Benzofurans (fused benzene-furan systems) with halogen and fluorinated substituents are pharmacologically active but differ in ring saturation and size:

(a) 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

- Structure : Benzofuran core with bromine (position 5), methylsulfinyl (-SOCH₃), and fluorophenyl groups.

- Properties : The sulfinyl group enhances solubility and hydrogen-bonding capacity. Demonstrates antifungal and antitumor activities, highlighting the importance of halogenation and sulfur-based substituents in bioactive molecules .

(b) (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

- Structure : Partially saturated benzofuran with bromine, fluorine, and amine groups.

- Properties : The amine group introduces basicity, while fluorine and bromine improve target affinity. Such compounds are explored as CNS agents due to their ability to cross the blood-brain barrier .

Fluorinated Heterocycles

(a) 2-Bromo-4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine

- Structure : Pyridine ring with bromine, difluoromethyl, and trifluoromethyl groups.

- Properties : The electron-withdrawing trifluoromethyl group increases acidity and electrophilicity. Pyridine’s nitrogen atom enhances coordination with metal catalysts, making this compound a versatile intermediate in cross-coupling reactions .

(b) 3-Bromo-5-(trifluoromethyl)phenol

- Structure: Phenolic ring with bromine and trifluoromethyl groups.

- Properties: The trifluoromethyl group significantly lowers pKa compared to non-fluorinated phenols, improving membrane permeability. Used in agrochemicals as a fungicide .

Comparative Analysis Table

Key Research Findings

Fluorine Impact : Difluoromethyl (-CF₂H) groups balance lipophilicity and metabolic stability better than trifluoromethyl (-CF₃) groups, which may overly increase molecular weight and steric hindrance .

Halogen Reactivity: Bromine at position 2 in the furan ring enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature exploited less in non-brominated analogs .

Heterocycle Choice : Furan derivatives generally exhibit lower metabolic stability than benzofurans or pyridines but are synthetically more accessible .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-bromo-5-(difluoromethyl)-3-methylfuran?

The synthesis of halogenated furans like this compound requires precise control of reaction conditions. Key parameters include:

- Temperature : Optimal ranges (e.g., 0–5°C for bromination steps) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in halogenation steps.

- Reaction time : Extended durations may improve yield but risk decomposition.

Analytical techniques like thin-layer chromatography (TLC) and NMR are critical for monitoring intermediate purity . Multi-step protocols often involve halogenation of precursor furans, followed by fluoromethylation via nucleophilic substitution .

Q. Which analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. ¹⁹F NMR quantifies difluoromethyl group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet).

- X-ray Crystallography : Resolves stereoelectronic effects of halogen and fluoromethyl groups, as demonstrated in structurally analogous brominated furans .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Solvent compatibility : Stability tests in acidic/basic media (e.g., HCl/NaOH) reveal susceptibility to hydrolysis.

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation, critical for storage recommendations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in cross-coupling reactions?

The difluoromethyl group acts as a strong electron-withdrawing moiety , polarizing adjacent C–Br bonds and enhancing electrophilicity. Kinetic studies using isotopic labeling (e.g., D/H exchange) reveal that fluorination stabilizes transition states in Suzuki-Miyaura couplings. Computational models (DFT) further predict activation energies for Br–C bond cleavage .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Enzyme inhibition assays : The bromine atom facilitates halogen bonding with catalytic residues (e.g., in kinases or proteases).

- Cellular uptake studies : Lipophilicity (logP) measurements correlate with membrane permeability.

- Molecular docking simulations : Predict binding affinity to targets like inflammatory cytokines or viral proteases, as seen in related brominated furans .

Q. What computational strategies are used to predict regioselectivity in its derivatives?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DCM).

- QM/MM hybrid models : Combine quantum mechanics for reactive centers and molecular mechanics for bulk solvent interactions .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Single-crystal X-ray diffraction provides unambiguous bond lengths/angles, distinguishing between proposed tautomers or rotamers. For example, the torsional angle between the difluoromethyl and methyl groups (e.g., 105–110°) confirms steric constraints, resolving discrepancies in NMR-derived models .

Q. What strategies mitigate competing pathways in regioselective functionalization?

Q. How do researchers address yield discrepancies in large-scale vs. small-scale syntheses?

- Scale-up challenges : Heat dissipation issues in exothermic steps (e.g., bromination) reduce yields. Microreactor systems improve heat/mass transfer.

- Purification losses : Gradient chromatography or recrystallization optimizes recovery. Comparative studies show 10–15% yield drops at >10g scales due to these factors .

Q. What isotopic labeling techniques elucidate metabolic pathways in biological studies?

- ¹⁸O/²H labeling : Tracks metabolic degradation via LC-MS.

- Radioisotope tagging : ⁷⁶Br (half-life: 16.2h) monitors in vivo distribution in rodent models.

- Stable isotope (¹³C) NMR : Maps metabolic byproducts in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.